

A Technical Guide to 3'-(Trifluoromethylthio)acetophenone for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3'-(Trifluoromethylthio)acetophenone

Cat. No.: B1303372

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **3'-(Trifluoromethylthio)acetophenone**, a key building block in pharmaceutical and agrochemical research. This document outlines its chemical and physical properties, identifies commercial suppliers, and presents its utility in organic synthesis.

Core Compound Specifications

3'-(Trifluoromethylthio)acetophenone, with the CAS number 56773-33-2, is an aromatic ketone distinguished by the presence of a trifluoromethylthio group at the meta-position of the acetophenone core. This functional group imparts unique electronic properties and enhances the lipophilicity of molecules into which it is incorporated, making it a valuable synthon for the development of novel bioactive compounds.

A summary of its key quantitative data is provided in the table below, compiled from various commercial suppliers to facilitate easy comparison for procurement and experimental design.

| Property | Value | Source(s) |
|-------------------|---|-----------------------------|
| CAS Number | 56773-33-2 | PubChem[1], CymitQuimica[2] |
| Molecular Formula | C ₉ H ₇ F ₃ OS | PubChem[1], CymitQuimica[2] |
| Molecular Weight | 220.21 g/mol | PubChem[1], CymitQuimica[2] |
| Purity | 94% | CymitQuimica[2] |
| Physical Form | Clear orange liquid | CymitQuimica[2] |
| IUPAC Name | 1-[3-(trifluoromethylsulfanyl)phenyl]ethanone | PubChem[1] |

Commercial Suppliers

A variety of chemical suppliers offer **3'-(Trifluoromethylthio)acetophenone** for research and development purposes. The following table lists some of the key commercial sources for this compound. Researchers are advised to request certificates of analysis from suppliers for lot-specific data.

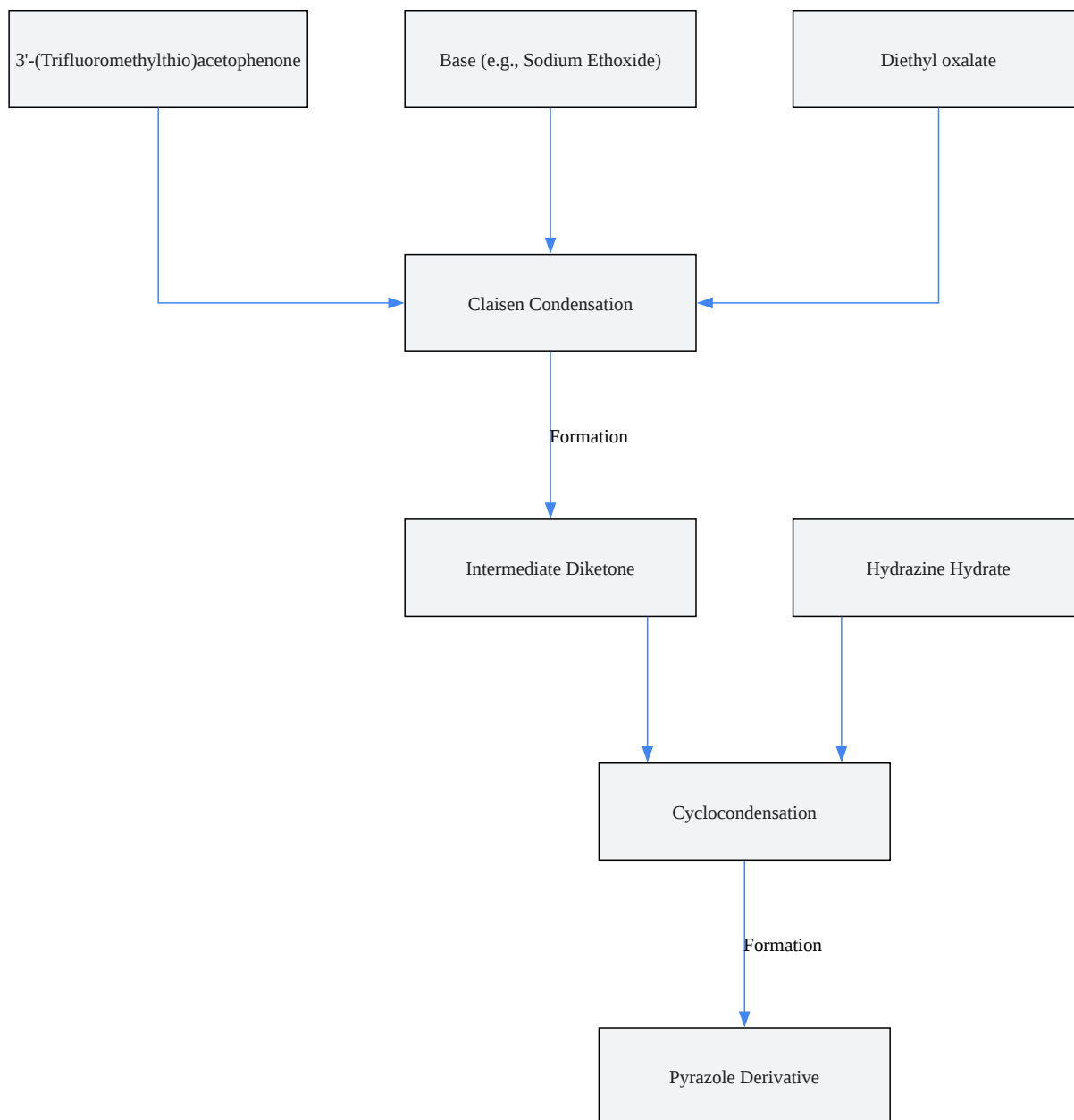
| Supplier | Notes |
|-------------------|--|
| Apollo Scientific | A primary manufacturer of this compound. |
| CymitQuimica | Distributor for Apollo Scientific.[2] |
| Fluorochem | A supplier of fluorinated compounds. |
| Sigma-Aldrich | Lists the compound in their catalog. |
| Alfa Aesar | A Thermo Fisher Scientific brand. |

Applications in Organic Synthesis

While specific, detailed experimental protocols for **3'-(Trifluoromethylthio)acetophenone** are not abundantly available in public literature, its structural analogue, 3'-(Trifluoromethyl)acetophenone, is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethylthio group is known to be a bioisostere

of other functionalities and can be leveraged to modulate the biological activity and pharmacokinetic properties of a lead compound.

Based on the known reactivity of acetophenones and the electronic nature of the trifluoromethylthio group, a logical synthetic application is in the construction of heterocyclic compounds, which are prevalent in drug discovery. A hypothetical experimental workflow for the synthesis of a pyrazole derivative, a common scaffold in medicinal chemistry, is presented below.



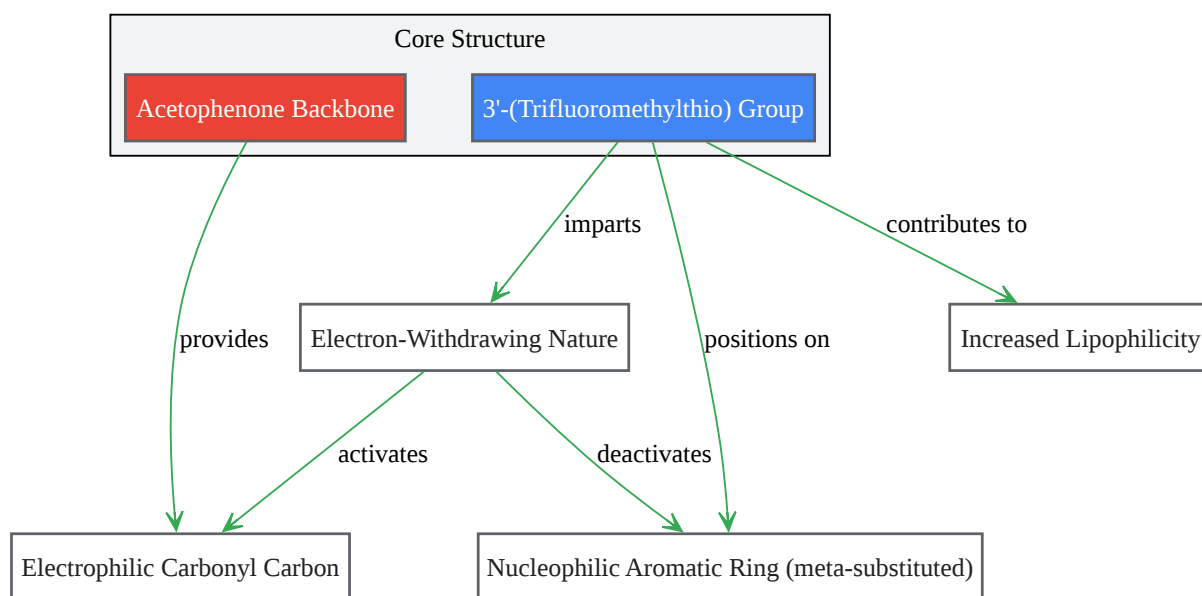
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Caption: Hypothetical synthesis of a pyrazole derivative.

This proposed workflow illustrates a Claisen condensation of **3'-(Trifluoromethylthio)acetophenone** with diethyl oxalate, followed by a cyclocondensation reaction with hydrazine hydrate to yield the target pyrazole. This pathway is a common strategy for the synthesis of a wide range of biologically active molecules.

Logical Relationship of Key Chemical Properties

The chemical properties of **3'-(Trifluoromethylthio)acetophenone** are interconnected and dictate its reactivity and potential applications. The following diagram illustrates these relationships.



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Caption: Interplay of structural features and chemical properties.

The acetophenone backbone provides the reactive carbonyl group, while the trifluoromethylthio substituent at the meta position strongly influences the electronic properties of the aromatic ring and the overall lipophilicity of the molecule. This interplay is critical for its utility in the

synthesis of novel compounds with desired physicochemical and biological profiles. Researchers can exploit these features to design and synthesize new chemical entities for various research applications.

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References

- 1. 3'-(Trifluoromethylthio)acetophenone | C₉H₇F₃OS | CID 2777838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3'-(Trifluoromethylthio)acetophenone | CymitQuimica [cymitquimica.com]
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